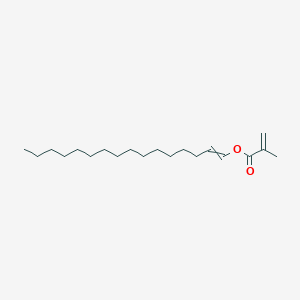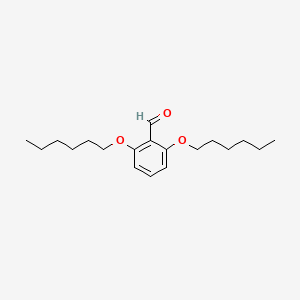![molecular formula C28H18S2 B12525461 1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene CAS No. 672264-06-1](/img/structure/B12525461.png)
1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bond and ethynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene typically involves the following steps:
Formation of Ethynylbenzene Derivatives: The initial step involves the preparation of ethynylbenzene derivatives through Sonogashira coupling reactions. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Disulfide Bond Formation: The ethynylbenzene derivatives are then subjected to oxidative coupling reactions to form the disulfide bond. This step often employs reagents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
While the industrial production of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is not widely documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted ethynylbenzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene has several scientific research applications:
Materials Science: It is used in the development of conductive polymers and organic semiconductors due to its conjugated structure.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its derivatives are studied for potential use in drug delivery systems and as bioactive molecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and as a precursor for other functional materials.
Mecanismo De Acción
The mechanism of action of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is largely dependent on its application:
Materials Science and Organic Electronics: The compound’s conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices.
Biological Studies: The disulfide bond can undergo redox reactions in biological systems, potentially leading to the release of active thiol-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene: Characterized by disulfide and ethynyl linkages.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diethyne: Similar structure but with additional ethynyl groups.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diphenyl: Similar structure but with phenyl groups instead of benzene rings.
Uniqueness
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is unique due to its specific combination of disulfide and ethynyl linkages, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in materials science and organic electronics.
Propiedades
Número CAS |
672264-06-1 |
|---|---|
Fórmula molecular |
C28H18S2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)-4-[[4-(2-phenylethynyl)phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C28H18S2/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-30-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
Clave InChI |
NJTXEDPPNAJIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)SSC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
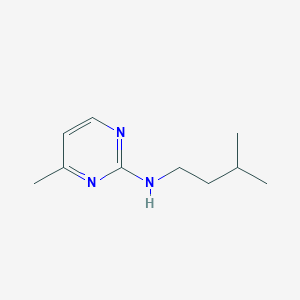
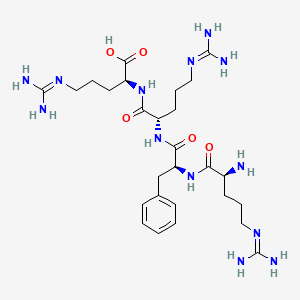


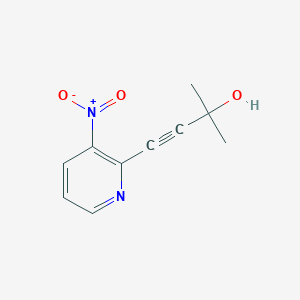
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
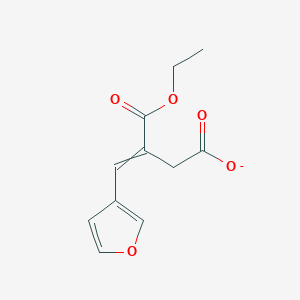
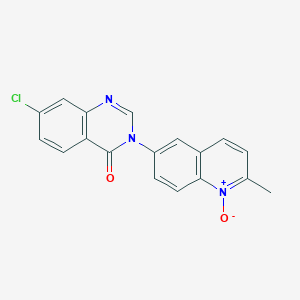

![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)

